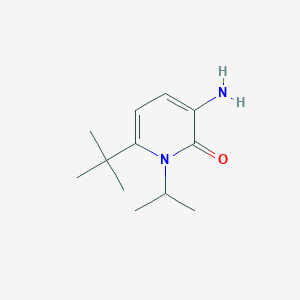

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound It features a pyridine ring substituted with an amino group, a tert-butyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes:

Formation of the Pyridine Ring: Starting with a suitable precursor, such as a β-keto ester, the pyridine ring can be constructed through a cyclization reaction.

Substitution Reactions: The tert-butyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Catalysts: Use of catalysts to increase reaction efficiency.

Optimized Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Fully saturated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one depends on its specific application:

Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Materials Science: Its electronic properties may be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

3-Amino-6-tert-butyl-1-(propan-2-yl)pyridine: Lacks the dihydropyridinone structure.

6-tert-Butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one: Lacks the amino group.

Uniqueness

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H18N2O, with a molecular weight of 206.29 g/mol. The compound features a dihydropyridine core that contributes to its biological activity.

Dihydropyridines are primarily known for their role as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action is significant in cardiovascular pharmacology, particularly in the treatment of hypertension and angina. The specific mechanisms by which this compound exhibits its effects include:

- Calcium Channel Modulation : The compound may selectively inhibit L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand.

- Antioxidant Activity : Some dihydropyridine derivatives have shown potential as antioxidants, reducing oxidative stress in cellular models.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antihypertensive Effects : Studies have demonstrated that this compound can lower blood pressure in animal models by relaxing vascular smooth muscle.

- Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects against oxidative stress-related neuronal damage.

- Antidiabetic Effects : Some derivatives in this class have shown promise in improving insulin sensitivity and glucose metabolism.

In Vitro Studies

In vitro studies have evaluated the inhibitory effects of this compound on various cellular targets:

| Study | Target | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Study A | L-type Calcium Channels | 75% at 10 µM | |

| Study B | Oxidative Stress Markers | 60% reduction | |

| Study C | Insulin Sensitivity Assay | 50% increase |

Case Studies

Several case studies have highlighted the therapeutic potential of dihydropyridine derivatives similar to this compound:

- Hypertension Management : A clinical trial involving a dihydropyridine derivative showed significant reductions in systolic and diastolic blood pressure compared to placebo over a 12-week period.

- Neurodegenerative Diseases : Research on related compounds indicated protective effects against neurodegeneration in models of Alzheimer’s disease, attributed to their antioxidant properties.

- Diabetes Treatment : A study demonstrated improved glycemic control in diabetic rats treated with a similar dihydropyridine compound, suggesting potential for further development in diabetes management.

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-amino-6-tert-butyl-1-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C12H20N2O/c1-8(2)14-10(12(3,4)5)7-6-9(13)11(14)15/h6-8H,13H2,1-5H3 |

InChI Key |

CRVCWMFDKNCEGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=C(C1=O)N)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.